4-((1-(3,4-dichlorobenzoyl)piperidin-4-yl)oxy)-1,6-dimethylpyridin-2(1H)-one
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Overview
Description
The description of a compound usually includes its IUPAC name, molecular formula, and structure. The IUPAC name is a systematic method of naming chemical substances, primarily based on their structure. The molecular formula represents the number and type of atoms in a molecule. The structure shows how those atoms are arranged and bonded together.
Synthesis Analysis
Synthesis analysis involves the methods used to synthesize the compound. This can include the starting materials, reagents, catalysts, and conditions such as temperature and pressure. The yield and purity of the product are also important factors in synthesis analysis.Molecular Structure Analysis
Molecular structure analysis involves determining the 3D structure of the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry are often used.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. This can include its reactivity with other substances, the conditions under which it reacts, and the products of these reactions.Physical And Chemical Properties Analysis
This involves studying the compound’s physical and chemical properties. These can include its melting point, boiling point, solubility, stability, and reactivity.Scientific Research Applications
Synthesis and Chemical Properties
Research on compounds related to "4-((1-(3,4-dichlorobenzoyl)piperidin-4-yl)oxy)-1,6-dimethylpyridin-2(1H)-one" often focuses on the synthesis and characterization of derivatives with potential biological activities. For instance, the synthesis and spectral analysis of 5-substituted 1,3,4-oxadiazole-2-yl-4-(piperidin-1-ylsulfonyl)benzyl sulfides have been explored, revealing their synthesis through a series of steps from different organic acids to target compounds. These compounds were evaluated for their enzymatic inhibition capabilities, showcasing the importance of structural analysis in drug development (Khalid et al., 2016).
Crystal Structure and Bioactivity
The crystal structure and bioactivity of related compounds have been studied, providing insights into their potential as pharmaceutical agents. For example, the synthesis, crystal structure, and bioactivity of 1-(4-Methylbenzyl)piperidin-4-one O-(6-chloropyridin-3-yl)methyl oxime, a novel compound, was characterized and showed broad inhibitory activities towards fungi, demonstrating the potential of these compounds in medicinal chemistry (Xue Si-jia, 2011).
Conformational Studies
Conformational studies of similar compounds, like 3t,5t-Dimethyl-N-nitroso-2r,6c-diarylpiperidin-4-one oximes, have utilized NMR spectra to understand their stereochemistry, which is crucial for the development of more effective and specific pharmaceuticals (Muthukumaran et al., 2019).
Biological Evaluation
The exploration of biological activities, such as the role of orexin-1 receptor mechanisms on compulsive food consumption, provides an example of how these compounds can be used to understand and potentially treat complex behaviors and disorders. This specific study utilized selective antagonists to investigate binge eating in rats, highlighting the therapeutic potential of these compounds in eating disorders (Piccoli et al., 2012).
Antioxidant Potency and Antibacterial Study
The antioxidant potency and antibacterial study of derivatives, like 3,5-dimethyl-2,6-bis(2,4-dichlorophenyl) piperidin-4-one, have been investigated. These studies provide valuable information on the potential use of these compounds in treating oxidative stress-related diseases and bacterial infections (Dineshkumar & Parthiban, 2022).
Safety And Hazards
The safety and hazards of the compound are also important. This can include its toxicity, flammability, and environmental impact.
Future Directions
Future directions could involve further studies to better understand the compound’s properties, to improve its synthesis, or to explore its potential uses.
properties
IUPAC Name |
4-[1-(3,4-dichlorobenzoyl)piperidin-4-yl]oxy-1,6-dimethylpyridin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20Cl2N2O3/c1-12-9-15(11-18(24)22(12)2)26-14-5-7-23(8-6-14)19(25)13-3-4-16(20)17(21)10-13/h3-4,9-11,14H,5-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYVYNDXXQZUXPA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)N1C)OC2CCN(CC2)C(=O)C3=CC(=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20Cl2N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-((1-(3,4-dichlorobenzoyl)piperidin-4-yl)oxy)-1,6-dimethylpyridin-2(1H)-one |
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